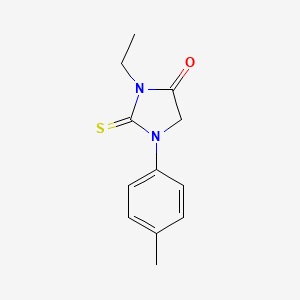
N-(2-Feniletil)(2-fenoxi(3-piridil))formamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related aromatic polyamides often involves nucleophilic substitution reactions and direct polycondensation with various aromatic diacids, using condensing agents like triphenyl phosphite and pyridine. For example, polyamides and polyimides have been synthesized from monomers derived through nucleophilic substitutions, followed by polycondensation, indicating a complex and multi-step synthetic route that could be analogous to the synthesis of N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide (Yang & Lin, 1994).
Molecular Structure Analysis
Studies on related compounds, such as N-(3-pyridyl)-benzamide and its polymorphs, demonstrate the importance of molecular structure analysis in understanding the properties and potential applications of a compound. Such analyses often involve single-crystal X-ray diffraction to elucidate the torsion of phenyl rings and the arrangement of molecules in the crystal, revealing insights into the stability and molecular conformation (Näther et al., 2014).
Chemical Reactions and Properties
Chemical properties of aromatic polyamides and related compounds, such as reactivity and solubility, are influenced by their molecular structure. For instance, aromatic polyamides derived from specific diamines show remarkable solubility in polar solvents and the ability to form transparent and flexible films, indicative of their potential in material science applications (Yang & Lin, 1994).
Physical Properties Analysis
The physical properties, including glass transition temperatures and thermal stability, are critical in assessing the applications of compounds like N-(2-Phenylethyl)(2-phenoxy(3-pyridyl))formamide. Related aromatic polyamides and polyimides exhibit high glass transition temperatures and thermal stability up to 500°C, highlighting their potential in high-performance materials (Yang & Lin, 1995).
Aplicaciones Científicas De Investigación
Síntesis Orgánica y Transformaciones Químicas
Los grupos funcionales del compuesto permiten diversas vías sintéticas. Los investigadores han explorado su uso en:
- Escisión del Enlace C–C: La N-(2-Feniletil)(2-fenoxi(3-piridil))formamida puede experimentar reacciones de escisión del enlace C–C. Por ejemplo, reacciona con α-bromocetonas y 2-aminopiridinas para formar N-(piridin-2-il)amidas y 3-bromoimidazo[1,2-a]piridinas . Estas transformaciones brindan acceso a bloques de construcción valiosos.
Propiedades
IUPAC Name |
2-phenoxy-N-(2-phenylethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c23-19(21-15-13-16-8-3-1-4-9-16)18-12-7-14-22-20(18)24-17-10-5-2-6-11-17/h1-12,14H,13,15H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JETDVRKLKQXNGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C2=C(N=CC=C2)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-2-(benzo[d][1,3]dioxol-5-ylmethylene)-8-(pyridin-3-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2497854.png)
![6-[4-(6-Tert-butylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2497858.png)
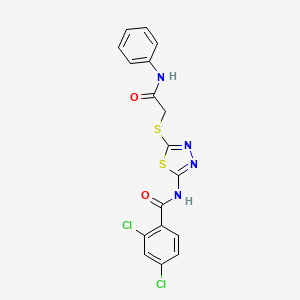
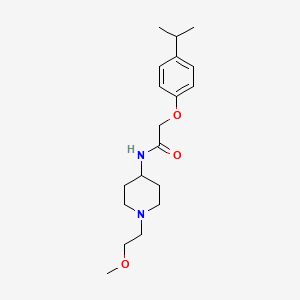
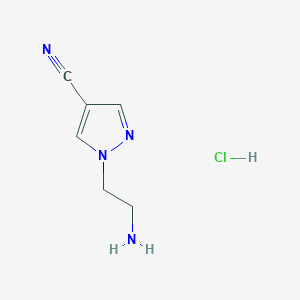
![[1-(5-Methoxypyridin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2497862.png)
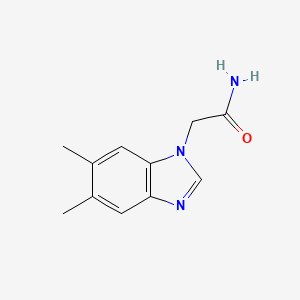
![(E)-3-[5-(Difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid](/img/structure/B2497865.png)
![1-{[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methyl}pyrrolidin-3-amine dihydrochloride](/img/structure/B2497867.png)
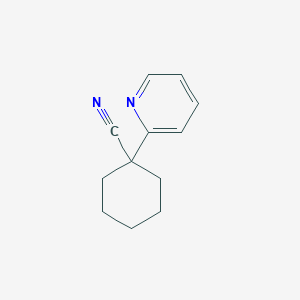

![(E)-4-(Dimethylamino)-N-methyl-N-[(3-methylimidazol-4-yl)methyl]but-2-enamide](/img/structure/B2497870.png)
